molecular formula C11H23N3O3 B1387744 Tert-butyl (6-hydrazino-6-oxohexyl)carbamate CAS No. 1092291-07-0

Tert-butyl (6-hydrazino-6-oxohexyl)carbamate

Cat. No.: B1387744
CAS No.: 1092291-07-0
M. Wt: 245.32 g/mol
InChI Key: LGCRHWFCTHTSHD-UHFFFAOYSA-N
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Description

Tert-butyl (6-hydrazino-6-oxohexyl)carbamate is a chemical compound with the molecular formula C11H23N3O3. It is known for its unique structure, which includes a hydrazine group and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-hydrazino-6-oxohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 6-oxohexanoic acid hydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-hydrazino-6-oxohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Tert-butyl (6-hydrazino-6-oxohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (6-hydrazino-6-oxohexyl)carbamate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group may also participate in interactions with biological molecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-oxohexyl)carbamate
  • Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, hydrazide

Uniqueness

Tert-butyl (6-hydrazino-6-oxohexyl)carbamate is unique due to the presence of both hydrazine and carbamate groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

Tert-butyl (6-hydrazino-6-oxohexyl)carbamate (C11H23N3O3) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a hydrazino-oxohexyl chain, which contributes to its reactivity and biological interactions. Its molecular weight is approximately 245.319 g/mol, and it is characterized by the presence of a hydrazine functional group, known for its ability to form covalent bonds with nucleophilic sites on proteins and enzymes.

The biological activity of this compound primarily stems from its interaction with specific molecular targets:

  • Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity.
  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit various enzymes, suggesting that this compound may also possess enzyme-inhibitory properties.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antitumor Activity : Similar compounds have been shown to possess antitumor properties by inhibiting pathways critical for cancer cell survival .
  • Enzyme Modulation : The compound's ability to interact with enzymes suggests potential applications in modulating biochemical pathways relevant to diseases such as cancer and metabolic disorders .

Comparative Analysis with Related Compounds

To highlight the unique features of this compound, a comparison with related compounds is presented below:

Compound NameMolecular FormulaKey Features
This compoundC11H23N3O3Contains hydrazine; potential for enzyme inhibition
Tert-butyl 6-amino-6-oxohexylcarbamateC11H21N3O3Lacks hydrazine; potentially different bioactivity
Tert-butyl 4-hydrazinobutanoateC10H20N4O2Similar hydrazine functionality; different chain length

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies have demonstrated that derivatives similar to this compound can inhibit histone deacetylases (HDACs), which are critical in cancer biology. These compounds showed IC50 values significantly lower than traditional inhibitors, indicating enhanced potency .
  • Therapeutic Applications : Ongoing research is exploring the use of this compound in therapeutic contexts, particularly for its potential role in cancer treatment through the modulation of key signaling pathways.

Applications in Scientific Research

This compound has several applications across various fields:

  • Medicinal Chemistry : Investigated for its potential as a therapeutic agent against various diseases.
  • Biological Research : Used in studies focused on enzyme interactions and protein modifications.
  • Material Science : Explored for its utility in developing new materials due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-(6-hydrazinyl-6-oxohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(15)14-12/h4-8,12H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCRHWFCTHTSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092291-07-0
Record name tert-butyl N-[5-(hydrazinecarbonyl)pentyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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